5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Overview
Description
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multi-step reactions that include the formation of benzimidazole and phthalazine moieties. One common method involves the condensation of 4-chlorophenylhydrazine with phthalic anhydride to form the phthalazine core, followed by cyclization with o-phenylenediamine to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its binding to VEGFR-2, inhibiting its activity. This inhibition prevents the receptor from triggering angiogenesis, thereby reducing blood supply to tumors and inhibiting their growth. The compound’s molecular structure allows it to fit into the active site of VEGFR-2, blocking its interaction with vascular endothelial growth factors .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including anticancer, antiviral, and antimicrobial properties.
Phthalazine derivatives: Studied for their anti-inflammatory and anticancer activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anti-parasitic properties.
Uniqueness
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is unique due to its multi-functional heterocyclic structure, which combines the properties of benzimidazole, phthalazine, and piperazine.
Properties
IUPAC Name |
5-(4-chlorophenyl)-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5/c25-17-7-5-16(6-8-17)23-19-3-1-2-4-20(19)24-27-21-10-9-18(15-22(21)30(24)28-23)29-13-11-26-12-14-29/h1-10,15,26H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOSLHUMWQBJPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.